H-HoArg-OMe.2HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H20Cl2N4O2 |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
methyl (2S)-2-amino-6-(diaminomethylideneamino)hexanoate;dihydrochloride |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-14-7(13)6(9)4-2-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
CNXRGJLGSGZCHB-ILKKLZGPSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCN=C(N)N)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CCCCN=C(N)N)N.Cl.Cl |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of H Hoarg Ome.2hcl
Established Synthetic Pathways for H-HoArg-OMe.2HCl
The core transformation in synthesizing homoarginine from lysine (B10760008) is the conversion of the terminal primary amine (the ε-amino group) into a guanidinium (B1211019) group. This is followed or preceded by the esterification of the carboxylic acid to a methyl ester.
Solution-Phase Synthetic Protocols and Optimizations
Solution-phase synthesis offers versatility and scalability for producing this compound. A common and effective strategy begins with L-lysine, where the more reactive α-amino group is temporarily protected to allow for selective modification of the ε-amino group. One approach involves the chelation of the α-amino and carboxyl groups with a metal ion, such as copper(II), to serve as a protecting group. The exposed ε-amino group is then free to react with a guanidinylating agent.
A widely used guanidinylating agent is O-methylisourea. nih.govnih.gov The reaction of the lysine copper complex with O-methylisourea sulfate under basic conditions effectively converts the ε-amino group to the desired guanidinium moiety. Following guanidinylation, the copper is removed, typically by precipitation, and the resulting L-homoarginine can be isolated.
An alternative to metal chelation is the use of standard amine protecting groups, such as the tert-butoxycarbonyl (Boc) group. Starting with N-α-Boc-L-lysine, the ε-amino group is reacted with a protected guanidinylating reagent, for example, N,N′-bis-Boc-1-guanyl pyrazole or N,N'-di-Boc-N"-triflyl-guanidine. google.comacs.org These reagents offer high yields and are compatible with a range of solvents.
The final step is the esterification of the carboxylic acid. L-homoarginine can be converted to its methyl ester hydrochloride by reaction with methanol (B129727) in the presence of an acid catalyst, such as trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂). nih.govresearchgate.net This one-pot reaction is efficient and yields the desired product in its hydrochloride salt form. Alternatively, one could start with L-lysine methyl ester, protect the α-amino group, guanidinylate the ε-amino group, and then deprotect the α-amino group to yield the final product. acs.org
| Starting Material | Key Reagents | Transformation | Typical Conditions |
|---|---|---|---|
| L-Lysine | CuCl₂, O-Methylisourea sulfate, NaOH | α-Amino protection via chelation, followed by ε-amino guanidinylation. | Aqueous, basic pH for guanidinylation. |
| N-α-Boc-L-lysine | N,N′-bis-Boc-1-guanyl pyrazole, Base (e.g., DIEA) | Selective ε-amino guanidinylation. | Anhydrous organic solvent (e.g., DMF, DCM). |
| L-Homoarginine | Methanol, Trimethylchlorosilane (TMSCl) | Carboxyl group esterification. | Room temperature, excess methanol. |
Solid-Phase Synthesis Adaptations for Homoarginine Esters
Solid-phase peptide synthesis (SPPS) techniques can be adapted for the preparation of homoarginine esters, particularly when incorporating them into peptide sequences. ejbiotechnology.infocsic.es In this approach, an N-terminally protected lysine residue is first attached to a solid support (resin). The key advantage is the simplification of purification, as excess reagents and byproducts are removed by simple washing and filtration steps. biosynth.com
The conversion of resin-bound lysine to homoarginine is achieved by first selectively removing the side-chain protecting group of the lysine residue, while the α-amino protecting group (typically Fmoc or Boc) remains intact. The now-free ε-amino group is then guanidinylated on-resin using reagents similar to those in solution-phase synthesis. nih.govmdpi.com For example, a resin-bound peptide containing a lysine residue can be treated with a guanidinylating agent to convert the lysine side chain into a homoarginine side chain. nih.gov
Once the homoarginine residue is formed, the peptide can be elongated further, or it can be cleaved from the resin. The choice of resin and cleavage cocktail determines the C-terminal functionality. To obtain the methyl ester, a specific resin linker that yields a carboxylic acid upon cleavage would be used, followed by esterification in solution as described previously. Alternatively, specialized linkers could potentially be employed to directly yield the methyl ester upon cleavage, though this is less common. The final product is then precipitated and purified.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Scale | Easily scalable to large quantities (grams to kilograms). | Typically used for smaller quantities (milligrams to grams). |
| Purification | Requires classical techniques like crystallization, extraction, or column chromatography. | Simplified purification; excess reagents washed away from resin-bound product. |
| Application | Ideal for producing the standalone amino acid ester. | Ideal for incorporating homoarginine into a peptide sequence. |
| Reaction Monitoring | Can be monitored directly using techniques like TLC, NMR, or LC-MS. | Indirect monitoring, often through qualitative tests (e.g., Kaiser test) or cleavage of a small sample. |
Synthesis of Analogs and Derivatives of this compound
The synthetic framework for this compound allows for the production of a wide array of analogs through modification of the N-terminus or the carboxyl ester group. These modifications rely on the principles of orthogonal protecting group strategies.
N-Terminal Protecting Group Strategies and Deprotection Kinetics
During the synthesis of homoarginine derivatives, the α-amino group is typically protected to ensure selective reactions at other functional sites. The two most dominant orthogonal strategies in peptide chemistry are employed: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.compeptide.com
Boc Protection: The Boc group is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). acs.org This strategy is robust and widely used in solution-phase synthesis.
Fmoc Protection: The Fmoc group is stable to acidic conditions but is cleaved rapidly by secondary amines, most commonly a solution of 20% piperidine in DMF. nih.govcreative-peptides.com This mild deprotection condition makes the Fmoc group ideal for solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups and resin linkers must remain intact during chain elongation.
The kinetics of deprotection are a critical factor in synthesis efficiency, especially in SPPS. Fmoc deprotection is generally very rapid, often complete within minutes. researchgate.net Studies on sterically hindered amino acids like arginine, which is structurally similar to homoarginine, show that Fmoc removal is efficient within a standard 10-minute timeframe. nih.govresearchgate.net In contrast, the complete removal of acid-labile side-chain protecting groups, such as those that might be used on the guanidinium group itself (e.g., Pbf, Pmc), can require longer treatment times with TFA. thermofisher.com
| Protecting Group | Abbreviation | Structure | Deprotection Reagent | Typical Deprotection Time |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Trifluoroacetic Acid (TFA) | 30-60 minutes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | 20% Piperidine in DMF | 2 x 5-10 minutes |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | H₂/Pd or HBr/AcOH | 1-4 hours |
Modifications of the Carboxyl Ester Moiety (beyond OMe)
While the methyl ester is a common derivative, the carboxyl group of homoarginine can be converted into a variety of other esters. The choice of ester can modulate properties such as lipophilicity, cell permeability, and susceptibility to enzymatic hydrolysis. The synthesis of these analogs generally follows standard esterification procedures, substituting methanol with other alcohols. google.com
Ethyl Esters (-OEt): Synthesized using ethanol in place of methanol, often under acid catalysis (e.g., with thionyl chloride or HCl gas). L-arginine ethyl ester is a known compound, and similar methods are directly applicable to L-homoarginine. sapub.orgwikipedia.org
Benzyl (B1604629) Esters (-OBn): Benzyl esters are valuable because they can be removed by hydrogenolysis (catalytic hydrogenation), a mild deprotection method orthogonal to both acid- and base-labile groups. The Fischer-Speier esterification, using benzyl alcohol and an acid catalyst like p-toluenesulfonic acid with azeotropic removal of water, is a common method for preparing these esters. nih.govresearchgate.net
tert-Butyl Esters (-OtBu): These esters are highly resistant to base and nucleophiles but are readily cleaved under acidic conditions (e.g., with TFA), similar to the Boc group. They are typically synthesized by reacting the N-protected amino acid with isobutylene in the presence of a strong acid catalyst or by using tert-butanol with reagents like boron trifluoride diethyl etherate. researchgate.netgoogle.com
Long-Chain Alkyl Esters: For increased lipophilicity, long-chain alcohols (e.g., oleyl alcohol) can be used. These esters are typically synthesized by esterifying an N-protected homoarginine with the desired alcohol using a coupling agent, followed by deprotection. nih.gov
The synthesis of these various esters allows for the fine-tuning of the physicochemical properties of the homoarginine molecule for specific research applications.
Advanced Purification and Isolation Techniques for this compound and Intermediates
The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. Given the basic nature of the guanidinium group, ion-exchange chromatography is a particularly effective technique for the purification of homoarginine and its derivatives ucl.ac.ukgoogle.comnih.govnih.gov.
Ion-Exchange Chromatography:
In this method, a cation-exchange resin is typically employed. The positively charged guanidinium group of this compound binds to the negatively charged stationary phase of the resin. Elution is then achieved by applying a gradient of increasing ionic strength or by changing the pH of the eluent ucl.ac.uknih.gov. This allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities that have different charge characteristics. For instance, a strongly acidic cation-exchange resin can be used, and the compound can be eluted with a buffer of increasing salt concentration google.com.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is another powerful technique for the purification of amino acid derivatives. While the high polarity of this compound can make retention on a nonpolar stationary phase challenging, the use of ion-pairing reagents in the mobile phase can enhance retention and improve separation. The purified fractions are then typically lyophilized to remove the volatile mobile phase components and obtain the final product as a solid.
The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC) or analytical HPLC.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents, and energy efficiency nih.govyale.eduacs.orgmsu.edu.
Key Green Chemistry Principles in the Synthesis of this compound:
| Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize the generation of waste products. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. For example, choosing a guanidinylation reagent that results in minimal by-products. |
| Less Hazardous Chemical Syntheses | Utilizing reagents and reaction conditions that are less toxic to human health and the environment. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids where feasible sustainabilitymatters.net.au. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. The esterification of amino acids using trimethylchlorosilane in methanol can often be performed at room temperature nih.gov. |
| Use of Renewable Feedstocks | Starting from renewable resources when possible. L-lysine, a potential precursor for this compound, can be produced through fermentation processes. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid additional reaction steps and the generation of waste associated with protection and deprotection acs.org. One-pot syntheses are a good example of this principle. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. |
By integrating these principles into the synthetic and purification processes, the production of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Structural Elucidation of H Hoarg Ome.2hcl and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution. For H-HoArg-OMe.2HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
¹H, ¹³C, ¹⁵N NMR Chemical Shift Assignment and Spin-Spin Coupling Analysis
The assignment of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) chemical shifts is the foundational step in NMR analysis. The chemical structure of this compound features several distinct chemical environments. The protonated amine and guanidinium (B1211019) groups, along with the chiral alpha-carbon, give rise to a unique spectral fingerprint.
The ¹H NMR spectrum is characterized by signals corresponding to the alpha-proton (α-H), the side-chain methylene (B1212753) protons (β, γ, δ, ε-CH₂), the methoxy (B1213986) protons (-OCH₃), and the exchangeable protons of the amine (-NH₃⁺) and guanidinium (-NH- and -NH₂⁺) groups. Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the carbon backbone. For instance, the α-proton typically appears as a triplet due to coupling with the two diastereotopic β-protons.
While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitrogen atoms in the α-amino and guanidinium groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | J-coupling (Hz) |
| α-CH | ~3.8 - 4.0 | ~56.0 | Triplet | ~6.5 |
| β-CH₂ | ~1.8 - 2.0 | ~31.0 | Multiplet | |
| γ-CH₂ | ~1.6 - 1.7 | ~23.0 | Multiplet | |
| δ-CH₂ | ~1.5 - 1.6 | ~28.0 | Multiplet | |
| ε-CH₂ | ~3.1 - 3.2 | ~42.0 | Triplet | ~7.0 |
| C=O | - | ~174.0 | - | |
| C(guanidinium) | - | ~158.0 | - | |
| OCH₃ | ~3.7 | ~53.0 | Singlet |
Note: Chemical shifts are estimates based on data for related compounds like L-homoarginine and general NMR principles. nih.govpdx.edu Actual values may vary depending on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound. creative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. scielo.br For this compound, COSY spectra would show cross-peaks connecting the α-H with the β-CH₂ protons, and sequentially along the side chain (β-CH₂ to γ-CH₂, γ-CH₂ to δ-CH₂, and δ-CH₂ to ε-CH₂), confirming the backbone connectivity. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the molecule's preferred conformation. ipb.pt For example, NOE cross-peaks could be observed between the methoxy protons and protons on the amino acid backbone, providing insights into the spatial orientation of the ester group relative to the rest of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon assignments and simplifying the analysis of the crowded ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). ipb.ptmdpi.com This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. In this compound, HMBC correlations would be expected from the methoxy protons to the carbonyl carbon, and from the α-proton to the carbonyl carbon, confirming the ester functionality. Correlations from the ε-CH₂ protons to the guanidinium carbon would definitively place this functional group at the end of the side chain. ugm.ac.id
Conformational Equilibria and Exchange Dynamics in Solution
Due to the flexibility of its six-carbon side chain, this compound exists in solution as an equilibrium of multiple conformers. researchgate.netnih.gov The rotation around the C-C single bonds is rapid on the NMR timescale, resulting in averaged chemical shifts and coupling constants.
Variable temperature NMR studies can be employed to study these conformational equilibria. As the temperature is lowered, the rate of interconversion between conformers may slow down, potentially leading to the broadening or splitting of NMR signals. This allows for the characterization of the different conformational states and the determination of the energetic barriers between them. Hydrogen-deuterium exchange experiments can also provide information on the solvent accessibility of the labile amine and guanidinium protons, which is influenced by the molecule's conformation and any intramolecular hydrogen bonding. thermofisher.com
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis in Research Contexts
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). bioanalysis-zone.commetu.edu.tr This precision allows for the calculation of the elemental formula of the parent ion, as different combinations of atoms will have slightly different exact masses. unirioja.es For this compound (formula C₈H₁₉N₄O₂⁺ for the monoprotonated cation), HRMS provides definitive confirmation of its chemical formula, distinguishing it from any potential isomeric impurities or other compounds with the same nominal mass. nih.gov
Table 2: HRMS Data for the Monoprotonated Ion of H-HoArg-OMe
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₈H₁₉N₄O₂]⁺ | 203.1499 |
Note: The observed mass in an HRMS experiment should match this calculated value within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Pathways
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure and provides a roadmap of its weakest bonds. matrixscience.comsavemyexams.comlibretexts.org
For this compound, key fragmentation pathways would include:
Loss of the methoxy group as methanol (B129727) (CH₃OH) from the ester, resulting in an acylium ion.
Cleavage of the C-C backbone at various points along the side chain, leading to a series of characteristic fragment ions.
Loss of ammonia (B1221849) (NH₃) from the α-amino group.
Characteristic losses from the guanidinium group , such as the loss of guanidine (B92328) or related neutral species.
By analyzing the m/z values of these fragment ions, the sequence and connectivity of the molecule can be confirmed.
Table 3: Predicted Key MS/MS Fragments for the [M+H]⁺ Ion of H-HoArg-OMe
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
| 203.15 | 171.12 | 32.03 (CH₃OH) | Loss of methanol from the methyl ester |
| 203.15 | 144.14 | 59.01 (CH₅O₂) | Loss of the entire methyl ester group (COOCH₃) |
| 203.15 | 116.10 | 87.05 (C₄H₉N₂O) | Cleavage at the β-γ bond of the side chain |
| 203.15 | 100.08 | 103.07 (C₃H₉N₄) | Loss of the guanidinium-containing part of the side chain |
| 203.15 | 84.08 | 119.07 (C₄H₉N₂O₂) | Cleavage at the α-β bond with loss of the side chain |
Note: These fragmentation pathways are predicted based on the known fragmentation of amino acids and their derivatives.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing non-covalent interactions such as hydrogen bonding within this compound. ijsr.net These two methods are complementary; FTIR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov
The vibrational spectrum of this compound is characterized by contributions from its primary functional moieties: the α-amino group (protonated as -NH3+), the methyl ester group (-COOCH3), the alkyl chain (-(CH2)4-), and the terminal guanidinium group (-C(NH2)2+). The dihydrochloride (B599025) salt form ensures that both the α-amino and the guanidinium groups are protonated, which significantly influences the vibrational frequencies, particularly those involved in hydrogen bonding with the chloride anions.
Key vibrational modes for this compound include:
N-H Stretching: Broad and strong absorptions in the FTIR spectrum, typically in the 3300-2800 cm⁻¹ range, are characteristic of the N-H stretching vibrations of the ammonium (B1175870) (-NH3+) and guanidinium groups. The breadth and position of these bands are indicative of strong hydrogen bonding with the chloride ions and potentially with the carbonyl oxygen. researchgate.netresearchgate.net
C-H Stretching: Sharp bands between 3000 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the methyl (CH3) and methylene (CH2) groups in the backbone and ester moiety.
Carbonyl (C=O) Stretching: A strong, sharp absorption band in the FTIR spectrum, expected around 1750-1735 cm⁻¹, is a definitive marker for the ester carbonyl group. acs.org The exact position of this band is sensitive to its environment. Coordination to a metal ion or participation in hydrogen bonding would typically shift this frequency to a lower wavenumber (a redshift). rsc.orgrsc.org
Guanidinium Group Vibrations: The delocalized π-electron system of the protonated guanidinium group gives rise to several characteristic bands. A strong band around 1680-1650 cm⁻¹, often attributed to the C=N stretching and NH2 scissoring modes, is a key feature in both FTIR and Raman spectra. researchgate.netresearchgate.net Additional bands related to CN3 asymmetric stretching and rocking modes appear at lower frequencies.
N-H Bending: The bending (scissoring) vibrations of the -NH3+ group typically appear as a medium-to-strong band in the 1620-1500 cm⁻¹ region. NH2 bending modes from the guanidinium group also contribute to this region. researchgate.net
C-O Stretching: The C-O single bond stretching of the ester group is expected to produce bands in the 1300-1100 cm⁻¹ region.
Hydrogen bonding analysis is critical. The presence of two chloride counter-ions facilitates an extensive hydrogen-bonding network. aip.orgchimicatechnoacta.ru Protons from the -NH3+ and guanidinium groups act as hydrogen bond donors to the chloride ions and potentially the ester carbonyl oxygen. This extensive network stabilizes the molecular conformation in the solid state and influences the position and shape of the N-H and C=O vibrational bands. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Comments |
|---|---|---|---|
| N-H Stretch (Ammonium & Guanidinium) | 3300 - 2800 | FTIR, Raman | Broad bands indicate strong H-bonding. researchgate.netresearchgate.net |
| C=O Stretch (Ester) | 1750 - 1735 | FTIR | Strong, sharp peak. Position sensitive to H-bonding and coordination. acs.org |
| C=N Stretch / NH₂ Scissor (Guanidinium) | 1680 - 1650 | FTIR, Raman | Characteristic of the delocalized guanidinium cation. researchgate.net |
| NH₃⁺ Bend | 1620 - 1500 | FTIR | Asymmetric and symmetric bending modes. |
| CH₂ Bend (Scissor) | ~1465 | FTIR, Raman | Relates to the aliphatic side chain. |
| C-O Stretch (Ester) | 1300 - 1100 | FTIR | Represents the C-O single bond of the ester. |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights (if applicable to broader derivatives)
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by optically active chromophores. acs.orgworldscientific.com For this compound, the primary chiral center is the α-carbon, which has an L-configuration.
The chromophores in this compound that are relevant for CD spectroscopy in the far-UV region are the ester carbonyl group and the guanidinium group. The peptide bond, a major chromophore in proteins, is absent, but the electronic transitions within the ester's n→π* (~210-230 nm) and π→π* (~190-210 nm) orbitals are sensitive to the stereochemistry of the adjacent α-carbon.
CD spectroscopy can be used for several key purposes with this compound and its derivatives:
Confirmation of Chirality: The CD spectrum provides an optical fingerprint that can confirm the enantiomeric identity (L- vs. D-form) of the compound. The sign and magnitude of the Cotton effects are specific to a particular enantiomer.
Conformational Analysis: While the molecule is flexible, certain preferred conformations may exist in solution. The CD spectrum is highly sensitive to the relative orientation of the chromophores and the chiral center. Changes in solvent, temperature, or the binding of the molecule to a receptor or metal complex would likely alter its conformational equilibrium, leading to measurable changes in the CD spectrum. sioc-journal.cn
Induced Circular Dichroism (ICD): When an achiral molecule binds to a chiral host, or vice-versa, a CD signal can be induced in the chromophores of the formerly achiral partner. In the context of this compound complexes, if it binds to a chiral receptor, its own chromophoric signals may be altered. Conversely, if this compound binds to an achiral molecule (like a porphyrin), it can induce a CD signal in the porphyrin's spectrum, providing insight into the geometry of the host-guest complex. acs.orgrsc.org Studies on similar amino acid ester-porphyrin systems have shown that hydrogen bonding and coordination geometry are crucial for the generation of specific induced CD signals. acs.orgworldscientific.com
Therefore, while a single CD spectrum confirms the bulk chirality, studying the CD signal under various conditions or upon complexation provides powerful insights into the dynamic conformational behavior and intermolecular interactions of this compound and its derivatives. mdpi.com
X-Ray Crystallography of this compound and its Crystallized Complexes (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. aip.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Crucially, it also maps the network of intermolecular interactions, such as hydrogen bonds and ionic contacts, that define the crystal packing.
As of this writing, a specific, publicly deposited crystal structure for this compound was not found. However, analysis of crystal structures of related amino acid hydrochlorides, such as glycine (B1666218) hydrochloride and histidine hydrochloride monohydrate, provides a clear blueprint of the information that would be obtained. aip.orgiucr.org
Should a single crystal of this compound be successfully grown and analyzed, the crystallographic data would reveal:
Molecular Conformation: The precise conformation of the homoarginine side chain (torsion angles of the C-C and C-N bonds) and the orientation of the methyl ester group relative to the rest of the molecule. Crystal structures of similar molecules like γ-aminobutyric acid hydrochloride often show a fully extended, 'trans' conformation of the alkyl chain. iucr.org
Protonation States: The analysis would unambiguously confirm the protonation of the α-amino group and the guanidinium group, as expected in the dihydrochloride salt.
Hydrogen Bonding Network: It would provide a detailed map of all hydrogen bonds. The hydrogen atoms of the -NH3+ and guanidinium groups would act as donors, forming a complex network of N-H···Cl⁻ hydrogen bonds with the chloride anions. chimicatechnoacta.ru It would also be possible to identify any intramolecular hydrogen bonds or intermolecular bonds involving the ester carbonyl oxygen as an acceptor. This network is the primary force governing the crystal's packing arrangement. iucr.org
Crystallographic Parameters: The analysis yields fundamental data about the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.
For crystallized complexes of this compound with metal ions, X-ray crystallography would additionally define the coordination geometry around the metal center, identifying which atoms from the this compound ligand (e.g., the α-amino nitrogen, the ester carbonyl oxygen) are bonded to the metal and at what distances.
| Parameter | Example Data (from Glycine Hydrochloride aip.org) | Information Provided for this compound |
|---|---|---|
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a=7.117 Å, b=5.234 Å, c=13.745 Å, β=97.25° | The size and shape of the repeating unit of the crystal lattice. |
| Bond Lengths | e.g., C-C, C-N, C=O | Precise distances between bonded atoms, confirming functional groups. |
| Bond Angles | e.g., N-C-C, C-O-C | Angles between adjacent bonds, defining local geometry. |
| Hydrogen Bonds | e.g., N-H···Cl⁻ distances | Identifies donors, acceptors, and distances, defining intermolecular forces. aip.org |
Mechanistic Biochemical and Molecular Interaction Studies of H Hoarg Ome.2hcl
H-HoArg-OMe.2HCl as a Substrate or Inhibitor in Enzymatic Systems
As a structural analog of arginine methyl ester, this compound is anticipated to interact with enzymes that recognize and process arginine and its derivatives, primarily esterases and peptidases. These enzymes play crucial roles in protein turnover, peptide hormone regulation, and blood pressure control. nih.govmhmedical.com The introduction of a methyl ester to homoarginine modifies its chemical properties, potentially altering its recognition, binding, and turnover by these enzymes compared to the parent amino acid.
Enzymes capable of hydrolyzing the ester or peptide bonds involving homoarginine are critical to its metabolism. While specific "homoarginine esterases" are not a distinct class, various known peptidases and esterases exhibit broad substrate specificity that includes homoarginine and its derivatives.
Carboxypeptidases : Carboxypeptidase B, a pancreatic exopeptidase, is well-characterized for its ability to cleave C-terminal basic amino acids like arginine and lysine (B10760008) from peptides. researchgate.net Studies have demonstrated that this enzyme can also process substrates containing homoarginine, indicating that the active site can accommodate the additional methylene (B1212753) group in the side chain. researchgate.net The catalytic mechanism of carboxypeptidase B involves a zinc ion in the active site that coordinates the carbonyl oxygen of the scissile peptide or ester bond, facilitating nucleophilic attack by a water molecule.
Other Peptidases : Research on peptidases from various organisms shows that homoarginine can be tolerated in specific substrate positions. For instance, studies on ClpP proteases from Listeria monocytogenes revealed that homoarginine was well-tolerated at the P2 position of a peptide substrate. rsc.org This suggests that the binding pockets of these enzymes are flexible enough to accommodate the slightly larger side chain of homoarginine compared to arginine. Furthermore, various peptidases involved in cardiovascular function, such as aminopeptidases and dipeptidyl peptidases, are known to act on arginine derivatives and could potentially process H-HoArg-OMe. nih.gov
The binding of this compound to an enzyme's active site is governed by the principles of molecular recognition, where the substrate fits into a complementary pocket. libretexts.orglsuhsc.edu The catalytic mechanism for the hydrolysis of the ester bond in this compound by an esterase or peptidase generally follows a two-step process: formation of the enzyme-substrate complex, followed by the catalytic transformation. libretexts.org
Enzyme-Substrate Complex Formation : The positively charged guanidinium (B1211019) group of the homoarginine side chain is a key recognition feature, likely forming a salt bridge with a negatively charged residue (e.g., aspartate or glutamate) in the enzyme's S1 binding pocket, similar to how arginine is recognized. The methyl ester portion would be positioned near the catalytic machinery.
Catalysis : For serine proteases, a catalytic triad (B1167595) (typically Ser-His-Asp) would perform a nucleophilic attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent release of methanol (B129727). For metalloproteases like carboxypeptidase B, a zinc-activated water molecule would directly attack the carbonyl carbon. researchgate.net
The ester linkage in this compound makes it susceptible to hydrolysis, releasing methanol and L-homoarginine. This reaction can be used to assay the activity of enzymes that process it. researchgate.net
Enzyme kinetics provides quantitative measures of the rates of enzyme-catalyzed reactions. mhmedical.com The key parameters, Michaelis constant (K_m) and catalytic rate (k_cat), describe the substrate affinity and turnover rate, respectively. While kinetic data specifically for this compound is not widely documented, extensive studies on the interaction of carboxypeptidase B with homoarginine and related compounds provide valuable insights.
A study on the kinetics of carboxypeptidase B activity detailed the parameters for the hydrolysis of various N-substituted arginine and homoarginine derivatives. This data allows for a comparison of how changes in the substrate structure affect enzyme efficiency.
| Substrate | K_m (M) | k_cat (sec⁻¹) | k_cat/K_m (M⁻¹sec⁻¹) |
|---|---|---|---|
| Hippuryl-L-arginine | 2.0 x 10⁻³ | 1.0 x 10⁴ | 5.0 x 10⁶ |
| Hippuryl-L-homoarginine | 5.0 x 10⁻³ | 5.0 x 10³ | 1.0 x 10⁶ |
| Hippuryl-L-lysine | 1.8 x 10⁻³ | 1.4 x 10⁴ | 7.8 x 10⁶ |
As shown in Table 1, hippuryl-L-homoarginine is a viable substrate for carboxypeptidase B, though its affinity (higher K_m) and turnover rate (lower k_cat) are slightly reduced compared to the arginine and lysine equivalents. researchgate.net This demonstrates that the enzyme can process the homoarginine side chain, but with less efficiency than its natural substrates. It is expected that H-HoArg-OMe would behave similarly as a substrate for this and other related enzymes.
Molecular Recognition and Binding with Protein Receptors and Transporters
Beyond enzymatic transformations, this compound can interact with other proteins such as receptors and transporters through molecular recognition. These non-covalent binding events are fundamental to many biological processes. malvernpanalytical.com
Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution. cureffi.org It determines the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction in a single experiment. wikipedia.org The process involves titrating one molecule (the ligand, e.g., H-HoArg-OMe) into a solution containing the other (the macromolecule, e.g., a protein) and measuring the minute heat changes that occur upon binding. tainstruments.com
While specific ITC studies detailing the binding of this compound to protein receptors or transporters are not prevalent in the literature, the known biological activities of homoarginine imply such interactions. For example, homoarginine is known to be distributed throughout body tissues and can interfere with lysine transport, suggesting it binds to one or more amino acid transporters of the cationic amino acid transporter (CAT) family. researchgate.netresearchgate.net ITC would be an ideal method to quantify the binding affinity and specificity of this compound for these transporters, which could clarify its mechanism of uptake and competition with other amino acids. researchgate.net
The binding of a ligand to a protein often induces conformational changes in the protein's structure, which can be critical for its function. These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov
A relevant study investigated the effects of converting lysine residues to homoarginine residues in human αA-crystallin, a molecular chaperone protein. nih.gov This modification, which introduces the same guanidino group present in H-HoArg-OMe, resulted in a "subtle structural perturbation" that led to a decrease in the protein's chaperone function. nih.gov This suggests that the introduction of the homoarginine moiety can alter the delicate balance of intramolecular interactions that maintain a protein's functional conformation. The study proposed that converting surface-exposed lysines to the more polar homoarginines could lead to the burial of hydrophobic pockets responsible for the chaperone activity. nih.gov This serves as a clear example of how the homoarginine structure can induce functionally significant conformational changes in a protein.
Role of this compound in Protein Post-Translational Modifications Research (e.g., methylation, citrullination implications)
Post-translational modifications (PTMs) are pivotal in regulating protein function, localization, and stability. Arginine residues are common targets for PTMs such as methylation and citrullination. While direct studies on the involvement of this compound in these processes are limited, its structural similarity to arginine suggests potential implications for research in this area.
Methylation Implications:
Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the guanidino group of arginine residues. This process is fundamental in cellular signaling, gene regulation, and RNA processing. Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS) that is formed from the methylation of arginine residues within proteins, followed by proteolysis researchgate.netresearchgate.net.
Given that homoarginine is a close structural analog of arginine, it is conceivable that it could be a substrate or inhibitor for PRMTs, although this is not its primary metabolic pathway d-nb.info. The esterification of the carboxyl group in this compound could potentially alter its recognition by these enzymes. The methyl ester group may influence the molecule's binding affinity to the active site of PRMTs, possibly acting as a competitive inhibitor and thereby affecting the landscape of protein methylation. However, it is generally believed that methylated arginines are derived from the post-translational modification of arginine residues already incorporated into proteins, followed by proteolysis researchgate.net. The role of free amino acid derivatives like this compound in this intracellular process remains a topic for further investigation.
Citrullination Implications:
Citrullination is the conversion of an arginine residue to a citrulline residue, a reaction catalyzed by peptidylarginine deiminases (PADs). This PTM is associated with various physiological and pathological processes, including the regulation of gene expression and the development of autoimmune diseases researchgate.net. The conversion removes a positive charge from the arginine side chain, which can lead to significant changes in protein structure and interactions researchgate.net.
The substrate specificity of PAD enzymes is a key area of research. It is plausible that this compound could be investigated as a potential modulator of PAD activity. The extended carbon chain of the homoarginine backbone compared to arginine might affect its fit within the PAD active site. The methyl ester modification further alters the molecule's properties, which could influence its ability to interact with and possibly inhibit PAD enzymes. Research into how derivatives like this compound affect citrullination could provide valuable insights into the mechanisms of PAD-mediated diseases. For analytical purposes, the derivatization of citrulline and homocitrulline to their methyl esters is a known chemical process used in gas chromatography-mass spectrometry (GC-MS) to distinguish them from ornithine and lysine, respectively researchgate.net.
Interaction with Nucleic Acids and Membrane Systems (if relevant to specific research aims)
The interaction of small molecules with nucleic acids and cellular membranes is fundamental to many biological processes, including drug delivery and gene therapy. The physicochemical properties of this compound suggest it is a candidate for such interactions.
Interaction with Nucleic Acids:
The guanidinium group of arginine is positively charged at physiological pH, which facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA nih.gov. This interaction is a key feature of many DNA- and RNA-binding proteins nih.gov. Post-translational modifications such as the dimethylation of arginine can modulate these interactions without abolishing binding strength, though they may alter the perturbation of the nucleic acid's helical structure nih.gov.
This compound possesses a similar positively charged guanidinium group, suggesting it would also interact favorably with nucleic acids. The methyl esterification of the carboxyl group neutralizes its negative charge, resulting in a net positive charge on the molecule, which could enhance its binding to the polyanionic structure of nucleic acids. In one study, homoarginine methyl ester was used as a cationic headgroup for novel phosphoramidate (B1195095) lipids designed for gene transfer nih.gov. These synthetic lipids, when complexed with DNA (lipoplexes), showed transfection abilities, indicating that the homoarginine methyl ester moiety facilitates interaction with nucleic acids and cellular uptake nih.gov.
Interaction with Membrane Systems:
The ability of molecules to interact with and penetrate cell membranes is crucial for their biological activity. Cationic peptides, particularly those rich in arginine, are known to interact with the negatively charged components of cell membranes and can exhibit cell-penetrating properties acs.org.
This compound, with its cationic nature and the added hydrophobicity from the methyl group, is likely to interact with the phospholipid bilayer of cell membranes. A study investigating the substitution of lysine with homoarginine in a membrane-lytic peptide found that the subtle structural difference significantly affected the peptide's delivery activity and its interaction with model membranes kyoto-u.ac.jp. The homoarginine-containing peptide showed a greater ability to perturb POPC membranes kyoto-u.ac.jp. This suggests that the homoarginine side chain itself has a strong influence on membrane interactions. The esterification in this compound would further enhance its amphipathic character, potentially facilitating its insertion into or transport across cell membranes. The use of homoarginine methyl ester in synthetic lipids for gene delivery further supports its capacity for membrane interaction nih.gov.
Comparative Studies of Homoarginine versus Arginine Derivatives in Biochemical Pathways
Comparing the biochemical behavior of homoarginine derivatives to their arginine counterparts is essential for understanding their unique biological roles.
Both L-homoarginine and L-arginine methyl ester can serve as alternative substrates for nitric oxide synthase (NOS), the enzyme that synthesizes nitric oxide (NO) from L-arginine nih.govpnas.org. However, homoarginine generally exhibits a lower affinity for NOS compared to arginine d-nb.info. The production of NO from these substrates is a critical signaling pathway in the cardiovascular and nervous systems nih.gov. The ability of this compound to act as a substrate or inhibitor in this pathway would depend on its affinity for the various NOS isoforms.
In terms of enzymatic hydrolysis, a study on the substrate specificity of trypsin showed that Nα-benzoyl-homoarginine methyl ester had a significantly lower catalytic efficiency (kcat/Km) compared to the corresponding arginine substrate escholarship.org. This indicates that the additional methylene group in the homoarginine side chain can significantly impact enzyme-substrate recognition and catalytic activity.
The metabolism of homoarginine and arginine also differs. Homoarginine is synthesized from lysine, with arginine:glycine (B1666218) amidinotransferase (AGAT) being a key enzyme in this process researchgate.netebi.ac.uk. In contrast, arginine is a semi-essential amino acid involved in the urea (B33335) cycle. These distinct metabolic origins and subsequent pathways influence their bioavailability and physiological concentrations. For instance, studies in pediatric kidney transplant patients have shown that certain immunosuppressive drugs can lead to lower plasma concentrations of homoarginine, suggesting an inhibition of AGAT nih.gov.
The table below summarizes some key comparative aspects of arginine and homoarginine derivatives based on available research.
| Feature | Arginine Derivatives (e.g., L-Arginine methyl ester) | Homoarginine Derivatives (e.g., this compound) |
| NOS Substrate | Yes, efficient substrate for nitric oxide synthesis. nih.gov | Yes, but generally with a lower affinity than arginine. d-nb.infonih.gov |
| Enzyme Specificity (Trypsin) | Preferred substrate. | Lower catalytic efficiency compared to arginine analog. escholarship.org |
| Metabolic Precursor | Ornithine (in the urea cycle). | Lysine. researchgate.netebi.ac.uk |
| Interaction with Membranes | Cationic nature facilitates interaction. | Longer side chain and cationic nature influence membrane perturbation. kyoto-u.ac.jp |
| Use in Synthetic Lipids | Arginine methyl ester used as a cationic headgroup. nih.gov | Homoarginine methyl ester used as a cationic headgroup for gene delivery. nih.gov |
Analytical Method Development and Validation for H Hoarg Ome.2hcl in Complex Matrices
Chromatographic Methodologies for High-Purity Isolation and Quantitative Analysis
Chromatography is the cornerstone for the separation and purification of individual components from a mixture. For a polar, charged compound like H-HoArg-OMe.2HCl, several high-resolution chromatographic techniques are applicable.
Gas Chromatography (GC) for Volatile Derivatives and Derivatization Strategies
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Amino acids and their esters like this compound are non-volatile due to their polar and zwitterionic nature. dntb.gov.ua Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the analyte into a volatile and thermally stable derivative. dntb.gov.uaoup.comoup.com
A common and effective derivatization strategy involves a two-step process:
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl, propyl, or butyl ester). In the case of this compound, the methyl ester is already present.
Acylation: The amino groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFA) or pentafluoropropionic anhydride (PFPA). nih.govresearchgate.netnih.gov
For the analysis of homoarginine (hArg) and arginine (Arg) in biological samples, a well-established method involves derivatization to their methyl ester N-pentafluoropropionyl derivatives. nih.govresearchgate.netebi.ac.uk This procedure makes the analytes sufficiently volatile for separation on a GC column and subsequent detection, typically by mass spectrometry (GC-MS). nih.gov
Table 2: Typical GC Derivatization and Analysis Parameters for Homoarginine
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Esterification | 2 M HCl in Methanol (B129727) (80°C, 60 min) | Converts carboxylic acid to methyl ester. researchgate.net |
| Acylation | Pentafluoropropionic anhydride (PFPA) in ethyl acetate (B1210297) (65°C, 30 min) | Derivatizes amino groups to enhance volatility. researchgate.net |
| GC Column | Capillary column (e.g., SF-96) oup.com | Provides high-efficiency separation of derivatives. |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Universal detection (FID) or identification/quantification (MS). |
This table outlines a standard derivatization protocol for homoarginine that would be applicable to this compound for GC-based analysis.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It is an efficient technique for the analysis of charged species like amino acids and their derivatives, offering high resolution and minimal sample consumption. nih.govnih.gov
For the analysis of this compound, CE can be a powerful tool. In its protonated form, the compound carries a positive charge and would migrate towards the cathode. The separation of L-arginine and its derivatives, including L-homoarginine, has been successfully achieved using CE. nih.govstanford.edu To enhance detection, especially with UV absorbance detectors, pre-column derivatization with agents like 4-fluoro-7-nitrobenzofurazan (B134193) or 1,2-naphthoquinone-4-sulfonate (NQS) is often performed. stanford.eduscispace.com
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral molecules and has been applied to resolve isomeric dimethyl-L-arginine derivatives by adding a surfactant like deoxycholic acid to the buffer. nih.govstanford.edu
Table 3: Example Capillary Electrophoresis Conditions for Arginine Derivatives
| Parameter | Setting | Reference |
|---|---|---|
| Capillary | Fused-silica | scispace.com |
| Background Electrolyte | 193 mM Borate Buffer (pH 9.3) | stanford.edu |
| Applied Voltage | 15-30 kV | scispace.comasianpubs.org |
| Detection | UV Absorbance or Laser-Induced Fluorescence (LIF) after derivatization | nih.govstanford.edu |
| Derivatization Agent | Phenyl isothiocyanate (PITC), 4-fluoro-7-nitrobenzofurazan | stanford.eduasianpubs.org |
This table provides representative CE conditions from the literature that could serve as a starting point for developing a method for this compound.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities, making them indispensable for comprehensive analysis. huji.ac.il
LC-MS/MS for Simultaneous Separation and Identification in Research Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying analytes in complex matrices like plasma, urine, or cell culture supernatants. google.comhuji.ac.il The method combines the separation power of HPLC with the mass-based detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov
For this compound, an LC-MS/MS method would involve optimizing the chromatographic separation as described in section 5.1.1, followed by detection using an electrospray ionization (ESI) source, which is well-suited for polar and charged molecules. ebi.ac.uk In the mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for the analyte and a stable isotope-labeled internal standard. This provides exceptional specificity and allows for accurate quantification even at very low concentrations. ebi.ac.uklcms.cz
Validated LC-MS/MS methods exist for the simultaneous quantification of L-arginine, L-citrulline, and L-ornithine in human plasma, demonstrating the technique's suitability for this class of compounds. iu.edu A similar approach, using a stable isotope-labeled this compound as an internal standard, would represent the gold standard for its quantification in research samples.
Table 4: Illustrative LC-MS/MS Validation Parameters for Arginine Analogs in Plasma
| Validation Parameter | Typical Acceptance Criteria (based on FDA/ICH guidelines) | Example Finding for Arginine iu.edu |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.996 |
| Intra-assay Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 90.5–108.0% |
| Inter-assay Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 90.3–95.3% |
| Intra-assay Precision (%RSD) | < 15% (< 20% at LLOQ) | 1.3–3.2% |
| Inter-assay Precision (%RSD) | < 15% (< 20% at LLOQ) | 1.8–4.3% |
This table showcases typical validation results for a bioanalytical LC-MS/MS method, indicating the level of performance expected for a well-developed assay for this compound.
GC-MS for Volatile Metabolites or Synthetic Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile derivatives of non-volatile compounds. Following the derivatization strategies outlined in section 5.1.2, GC-MS can be used for both the quantitative determination of this compound and the identification of its potential volatile metabolites or synthetic byproducts. nih.govnih.gov
GC-MS methods have been thoroughly developed and validated for measuring homoarginine in various biological samples, including plasma, urine, and sputum. nih.govebi.ac.uk These methods typically use electron-capture negative-ion chemical ionization (ECNICI), which provides high sensitivity for the pentafluoropropionyl derivatives. nih.gov By monitoring specific mass-to-charge (m/z) ratios in selected ion monitoring (SIM) mode, highly precise and accurate quantification can be achieved. nih.govresearchgate.net Furthermore, operating the mass spectrometer in scan mode allows for the identification of unknown peaks by comparing their mass spectra to libraries or interpreting fragmentation patterns, which is invaluable for characterizing synthetic impurities or metabolites. researchgate.netresearchgate.net
Table 5: Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | L-Homoarginine methyl ester dihydrochloride (B599025) |
| HPLC | High-Performance Liquid Chromatography |
| UV-Vis | Ultraviolet-Visible Spectroscopy |
| RI | Refractive Index |
| ELSD | Evaporative Light Scattering Detector |
| GC | Gas Chromatography |
| CE | Capillary Electrophoresis |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| GC-MS | Gas Chromatography-Mass Spectrometry |
| hArg | Homoarginine |
| Arg | Arginine |
| OPA | o-phthalaldehyde (B127526) |
| NQS | 1,2-naphthoquinone-4-sulfonate |
| PITC | Phenyl isothiocyanate |
| TFA | Trifluoroacetic anhydride |
| PFPA | Pentafluoropropionic anhydride |
| MEKC | Micellar Electrokinetic Chromatography |
| ESI | Electrospray Ionization |
| MRM | Multiple Reaction Monitoring |
| SIM | Selected Ion Monitoring |
| LLOQ | Lower Limit of Quantification |
| RSD | Relative Standard Deviation |
| H-His-OMe.2HCl | L-Histidine methyl ester dihydrochloride |
| Z-Ser(Tos)-OMe | Benzyloxycarbonyl-L-serine(tosyl) methyl ester |
| Fmoc-Asparaginol | Fmoc-L-asparaginol |
| Boc-D-Phe-Osu | Boc-D-phenylalanine N-hydroxysuccinimide ester |
| Boc-Phe-OH | Boc-L-phenylalanine |
| Fmoc-Asp-OtBu | Fmoc-L-aspartic acid 4-tert-butyl ester |
| Boc-Cys(Acm)-ONp | Boc-S-acetamidomethyl-L-cysteine p-nitrophenyl ester |
| Boc-Tyr-OH | Boc-L-tyrosine |
| Fmoc-D-Pen(Trt)-OH | Fmoc-D-penicillamine(trityl) |
| H-Threoninol(Bzl) | L-Threoninol(benzyl) |
| Z-Trp-OBzl | Z-L-tryptophan benzyl (B1604629) ester |
| H-Gln(Trt)-OH | H-L-glutamine(trityl) |
| H-D-Leu-Thr-Arg-pNA acetate salt | H-D-Leucyl-L-threonyl-L-arginine-p-nitroanilide acetate salt |
| Fmoc-Chg-OH | Fmoc-L-cyclohexylglycine |
| Boc-His(Nτ-Me)-OH | Boc-L-histidine(Nτ-methyl) |
| Z-Arg-OH.HCl | Z-L-arginine hydrochloride |
Development of Bioanalytical Assays for this compound in In Vitro Systems
The development of bioanalytical assays for this compound, a polar and hydrophilic molecule, requires strategies to achieve adequate retention on chromatographic columns and sensitive detection. The primary techniques employed for the analysis of similar amino acid derivatives, which are directly applicable to this compound, include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
A critical initial step in any bioanalytical method is the preparation of the sample to remove interfering substances from the biological matrix. For this compound, this typically involves protein precipitation, followed by extraction. Protein precipitation can be achieved using organic solvents like methanol or acetonitrile (B52724), or acids such as trichloroacetic acid. ivychem.com Subsequent solid-phase extraction (SPE) may be employed to further clean up the sample and concentrate the analyte. ivychem.com Mixed-mode SPE cartridges that combine cation-exchange and reversed-phase properties are particularly effective for polar compounds like this compound. ebi.ac.uk
Chromatographic Separation and Detection
HPLC with Pre-column Derivatization and Fluorescence Detection: A well-established method for quantifying amino acids and their derivatives involves pre-column derivatization to enhance their chromatographic properties and introduce a fluorescent tag. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with the primary amine group of this compound in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), to form a highly fluorescent isoindole derivative. nih.gov The resulting derivative is then separated on a reversed-phase C18 column and detected by a fluorescence detector. nih.gov This method offers high sensitivity and is a cost-effective option. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for bioanalysis due to its high selectivity and sensitivity. rsc.org For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography as it provides better retention. thieme-connect.deglpbio.com The separation is typically achieved on a HILIC silica (B1680970) column with an isocratic or gradient elution using a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and an aqueous buffer. glpbio.comnih.gov
Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. ivychem.comrsc.org The quantification is based on multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. rsc.orgnih.gov The use of a stable isotope-labeled internal standard, such as d₄-L-homoarginine, is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response. glpbio.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amino acid derivatives. However, it requires a two-step derivatization process to make the analyte volatile and thermally stable. eurachem.orgeuropa.eu The carboxylic acid group is first esterified (for instance, to a methyl ester, which is already present in this compound), and then the amino and guanidino groups are acylated, for example, with pentafluoropropionic anhydride to form N-pentafluoropropionyl derivatives. eurachem.orgeurachem.org The resulting derivative is then analyzed by GC-MS, often using negative-ion chemical ionization for enhanced sensitivity. eurachem.org
Validation Parameters for Developed Analytical Methods
Once a bioanalytical method is developed, it must be validated to ensure it is suitable for its intended purpose. nih.govpeptide.com The validation process involves assessing several key parameters as outlined by regulatory guidelines.
Selectivity Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. eurachem.orgnih.gov This is typically assessed by analyzing blank samples from at least six different sources of the matrix to check for interferences at the retention time of the analyte and the internal standard. For LC-MS/MS methods, the high specificity of MRM transitions generally ensures excellent selectivity. ivychem.com
Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. eurachem.orgnih.gov A calibration curve is constructed by analyzing samples with known concentrations of the analyte. The curve is typically generated using a weighted linear regression model (e.g., 1/x²). rsc.org A correlation coefficient (r) or coefficient of determination (r²) close to 1.0 is desired. peptide.com
Accuracy and Precision Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. nih.govnih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). peptide.com The accuracy is expressed as the percentage of the nominal concentration, and the precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). peptide.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOQ is typically the lowest point on the calibration curve. nih.gov
Below are illustrative data tables representing typical validation results for the analysis of a small polar molecule like this compound using LC-MS/MS.
Table 1: Illustrative Linearity Data for this compound in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 1000 ng/mL | - |
| Regression Model | Weighted (1/x²) Linear | - |
| Correlation Coefficient (r) | > 0.995 | ≥ 0.99 |
Table 2: Illustrative Accuracy and Precision Data for this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
| LLOQ | 1.0 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low | 3.0 | 102.1 | 6.5 | 103.5 | 7.8 |
| Medium | 100 | 97.8 | 4.1 | 99.1 | 5.3 |
| High | 800 | 101.5 | 3.5 | 100.8 | 4.2 |
| Acceptance Criteria | 80-120% for LLOQ, 85-115% for others | ≤ 20% for LLOQ, ≤ 15% for others | 80-120% for LLOQ, 85-115% for others | ≤ 20% for LLOQ, ≤ 15% for others |
Table 3: Illustrative Sensitivity and Recovery Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Mean Extraction Recovery | 85% |
Computational and Theoretical Investigations of H Hoarg Ome.2hcl
Molecular Modeling and Dynamics Simulations of H-HoArg-OMe.2HCl and its Complexes
Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape, binding characteristics, and dynamic behavior of molecules like this compound.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For molecules with rotatable bonds, such as this compound, numerous conformations can exist. These different spatial arrangements, or conformers, are generated by rotation about single bonds. libretexts.org The stability of these conformers varies, with lower energy conformations being more populated at equilibrium.
The study of the energetics of these rotational isomers helps in identifying the most stable structures. libretexts.orgmit.edu Key conformations include staggered and eclipsed arrangements. In a staggered conformation, the atoms or groups on adjacent carbons are as far apart as possible, leading to lower energy and greater stability. libretexts.org Conversely, in an eclipsed conformation, these atoms or groups are in closer proximity, resulting in torsional strain and higher energy. libretexts.org For instance, in ethane, the staggered conformation is more stable than the eclipsed conformation by approximately 2.9 kcal/mol due to a combination of steric repulsion and hyperconjugation effects. libretexts.org
Protein-Ligand Docking Simulations to Predict Binding Poses
Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a protein. youtube.com This method is instrumental in structure-based drug design. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. youtube.commdpi.com
While specific docking studies on this compound are not widely published, research on its parent compound, homoarginine, provides valuable insights. For example, in a study investigating the role of homoarginine in atherogenesis, in silico molecular docking simulations were performed to examine its interaction with the actin-binding protein Myh9 (nonmuscle myosin heavy chain IIa). ahajournals.org The simulations revealed that homoarginine binds to the same pocket as the known Myh9 inhibitor, blebbistatin. ahajournals.org The calculated binding free energy for homoarginine was found to be lower than that of blebbistatin, suggesting a strong interaction. ahajournals.org
In another study, molecular docking was used to investigate the binding of L- and D-arginine analogs, including L-homoarginine, to Neuropilin-1 (NRP1), a transmembrane glycoprotein. nih.gov The results from these simulations help to understand the structural basis for the inhibition of protein function and can guide the design of new, more potent molecules.
A typical workflow for protein-ligand docking involves preparing the 3D structures of both the protein and the ligand, defining the binding site on the protein, running the docking algorithm to generate various binding poses, and finally, analyzing the results to identify the most likely binding mode and estimate the binding affinity. youtube.com
Molecular Dynamics Simulations to Explore Binding Stability and Conformational Flexibility
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior of the ligand-protein complex. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. acs.org
MD simulations are particularly useful for assessing the stability of binding poses predicted by docking. researchgate.net By simulating the complex over a period of nanoseconds, one can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the complex. nih.gov RMSF, on the other hand, reveals the flexibility of different parts of the protein or ligand. nih.gov
Studies on arginine analogues have utilized MD simulations to understand their interactions with target proteins. For instance, MD simulations of arginine analogues binding to the protein CASTOR1 were performed to identify potential inhibitors of the mTORC1 signaling pathway. nih.gov Similarly, simulations have been used to investigate the like-charge pairing of guanidinium (B1211019) side chains in aqueous poly-arginine. acs.org In a study on DDAH-1 inhibitors, MD simulations of an arginine analogue in the enzyme's active site revealed several stabilizing interactions, providing a structural explanation for its inhibitory potential. rsc.orgresearchgate.net These studies highlight the power of MD simulations in elucidating the detailed molecular interactions and dynamic properties that govern ligand binding.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods are used to calculate various molecular properties with high accuracy.
DFT Calculations for Bond Lengths, Angles, and Charge Distribution
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT calculations can accurately predict geometric parameters such as bond lengths and bond angles. For this compound, DFT could be used to obtain a precise three-dimensional structure, which is essential for understanding its reactivity and interactions.
Furthermore, DFT calculations provide information about the distribution of electronic charge within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other molecules, such as a protein receptor or a solvent. For this compound, the guanidinium group is expected to have a highly positive potential, while the carbonyl oxygen of the ester group will exhibit a negative potential.
Studies on related arginine derivatives have employed DFT to investigate their electronic properties and interaction energies. researchgate.net For example, DFT calculations have been used to study the interaction between the drug Zolinza and nanocages, analyzing changes in bond lengths, frontier molecular orbitals, and dipole moments upon adsorption. researchgate.net
Below is a hypothetical table of DFT-calculated parameters for H-HoArg-OMe. This data is illustrative and would need to be confirmed by specific calculations for the molecule.
| Parameter | Calculated Value |
| Cα-Cβ Bond Length | 1.54 Å |
| Nε-Cζ Bond Length | 1.34 Å |
| C=O Bond Length | 1.21 Å |
| Cα-N Bond Length | 1.47 Å |
| Cα-Cβ-Cγ Bond Angle | 112.5° |
| Mulliken Charge on Cζ | +0.45 e |
| Mulliken Charge on Nη1 | -0.60 e |
| Mulliken Charge on Nη2 | -0.60 e |
Note: These values are illustrative and based on typical values for similar functional groups.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org DFT and other quantum mechanical methods can be used to calculate NMR chemical shifts. More recently, machine learning models trained on large datasets of experimental and/or calculated shifts have shown high accuracy in predicting ¹H NMR chemical shifts. nih.gov
Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. These frequencies are determined by the bond strengths and the masses of the atoms involved. Quantum chemical calculations can compute the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. readthedocs.iouni-muenchen.de These calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups.
For this compound, characteristic vibrational frequencies would include the N-H stretching vibrations of the guanidinium and amino groups, the C=O stretching of the ester, and various C-H and C-N stretching and bending modes. A hypothetical table of calculated vibrational frequencies is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch (Guanidinium) | 3300 - 3500 |
| N-H Stretch (α-amino) | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Ester) | ~1735 |
| C=N Stretch (Guanidinium) | ~1650 |
| N-H Bend (α-amino) | 1580 - 1650 |
| C-O Stretch (Ester) | 1000 - 1300 |
Note: These are typical frequency ranges for the respective functional groups and would require specific calculations for this compound.
The calculation of these spectroscopic parameters provides a powerful link between theoretical models and experimental observations, enhancing our understanding of the chemical and physical properties of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. For analogs of this compound (Homoarginine methyl ester dihydrochloride), QSAR studies are instrumental in predicting their potential therapeutic effects and in the rational design of new, more potent, and selective molecules.
The general workflow of a QSAR study involves the development of a model that correlates descriptors of molecular structure with observed biological activity. These descriptors can be varied and may include steric, electronic, and hydrophobic properties. The resulting models can then be used to predict the activity of novel compounds before their synthesis, saving time and resources.
While specific QSAR models exclusively for a broad range of this compound analogs are not extensively detailed in publicly available literature, the principles of QSAR have been widely applied to similar classes of compounds, such as arginine analogs and other peptidomimetics. nih.govmdpi.com For instance, computer-aided approximations have been used to compare the effects of various arginine analogues and derivatives to understand the fitting of active centers of enzymes to their substrates. nih.gov Such studies provide a framework for how a QSAR model for this compound analogs might be constructed.
A hypothetical QSAR model for this compound analogs targeting a specific enzyme, for example, would involve synthesizing a series of analogs with modifications to the homoarginine side chain, the methyl ester group, or the amino group. The biological activity of these analogs would be determined experimentally. Subsequently, various molecular descriptors for each analog would be calculated.
Table 1: Hypothetical Descriptors for a QSAR Model of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity |
| Electronic | Partial Atomic Charges, Dipole Moment | Influences electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the analog within the binding site. |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build the QSAR model. The validity and predictive power of the model would be rigorously tested using internal and external validation techniques. A statistically significant QSAR model could then guide the synthesis of new analogs with potentially enhanced activity.
In Silico Prediction of Potential Biochemical Targets and Interaction Sites
In silico methods are powerful tools for predicting the potential biochemical targets of a compound and elucidating its binding mode at the molecular level. For this compound, these computational approaches can provide valuable insights into its mechanism of action and guide further experimental investigations.
One common in silico approach is molecular docking. This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a protein whose structure is known from experimental methods like X-ray crystallography or NMR spectroscopy, or has been predicted by homology modeling.
Based on its structural similarity to L-arginine and L-homoarginine, potential biochemical targets for this compound can be inferred. L-homoarginine itself is a known substrate for nitric oxide synthase (NOS) and a weak inhibitor of arginase. nih.gov Furthermore, L-homoarginine has been identified as a substrate for the NaCT/Nact transporter. mdpi.com Therefore, these proteins represent plausible targets for this compound.
A molecular docking study of this compound with an enzyme like nitric oxide synthase would involve placing the molecule into the enzyme's active site. The scoring function of the docking program would then calculate the binding affinity based on various intermolecular interactions.
Table 2: Potential Molecular Interactions between this compound and a Target Protein
| Interaction Type | Involving Group on this compound | Potential Interacting Residue on Target |
| Hydrogen Bonding | Guanidinium group, Amino group, Ester carbonyl | Aspartate, Glutamate, Serine, Threonine |
| Electrostatic (Ionic) | Positively charged guanidinium and amino groups | Negatively charged residues (Aspartate, Glutamate) |
| Van der Waals | Alkyl chain | Hydrophobic pocket with residues like Leucine, Valine, Isoleucine |
The results of such docking studies can reveal key amino acid residues that are crucial for binding and can help explain the compound's specificity and affinity for its target. For example, studies on conformationally restricted L-arginine and L-homoarginine derivatives have shown that the ability of these compounds to interact with nitric oxide synthase supports the idea that L-arginine-based inhibitors bind to the enzyme in a folded conformation. acs.org This highlights the importance of conformational analysis in conjunction with docking studies.
Another in silico approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound could be developed based on its structure and the known interactions of similar ligands with their targets. This model could then be used to screen large compound libraries to identify other molecules with similar therapeutic potential.
Furthermore, computational analysis has been used to study the effects of homoarginine on cellular processes, such as the remodeling of the actin cytoskeleton in T-cells. ahajournals.org While this study focused on homoarginine, similar computational approaches could be applied to investigate the cellular effects of this compound.
It is important to note that in silico predictions are theoretical and require experimental validation. However, they are invaluable for generating hypotheses, prioritizing compounds for synthesis and testing, and providing a molecular-level understanding of a compound's biological activity.
H Hoarg Ome.2hcl As a Specialized Research Tool and Biochemical Probe
Utility in Peptide Synthesis as a Non-Canonical Amino Acid Building Block
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for developing novel therapeutic agents, diagnostic tools, and research probes with enhanced properties. H-HoArg-OMe.2HCl serves as a valuable building block in peptide synthesis for introducing the homoarginine residue. glbiochem.com
The primary utility of this compound in this context stems from its protected C-terminus. In peptide synthesis, the methyl ester (–OMe) group prevents the carboxylic acid from participating in unwanted side reactions during the coupling of the next amino acid in the sequence. This protection is crucial for the controlled, stepwise assembly of a defined peptide sequence.
The inclusion of homoarginine in a peptide can confer several advantageous properties:
Enhanced Proteolytic Stability: The extended side chain of homoarginine compared to arginine can create steric hindrance, making the peptide less susceptible to degradation by proteases that typically recognize and cleave at arginine residues. Research on related beta-homoarginine derivatives has shown that the altered backbone can significantly enhance resistance to proteolysis.
Modified Receptor Binding and Biological Activity: As an arginine analog, homoarginine can interact with receptors and enzymes that recognize arginine. However, the subtle change in structure can alter the binding affinity and specificity, leading to peptides with modified or novel biological activities. This allows for the fine-tuning of a peptide's pharmacological profile.
This compound is typically used in the N-terminally protected form (e.g., Fmoc-HoArg-OMe or Boc-HoArg-OMe) during solid-phase peptide synthesis (SPPS). After the full peptide has been assembled, the methyl ester protecting group is removed during the final cleavage and deprotection step, yielding the free C-terminal carboxylic acid on the synthetic peptide.
Application in In Vitro Enzymatic Assays for Mechanistic Investigations of Arginine/Homoarginine Metabolism
This compound and its parent compound, L-homoarginine, are critical tools for dissecting the complex pathways of arginine and homoarginine metabolism. In such assays, the methyl ester is often hydrolyzed by cellular esterases to yield L-homoarginine, which then acts as a substrate or modulator of various enzymes.
L-homoarginine is a known substrate for nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO) from L-arginine. hmdb.canih.gov Studies using isolated pancreatic islets have shown that L-homoarginine can induce NO production, although at a lower rate than L-arginine. Specifically, the NO production with L-homoarginine as a substrate was found to be approximately 40% of that achieved with L-arginine. nih.gov This property makes it a useful tool for investigating the role of the NO pathway in different physiological processes, such as insulin (B600854) and glucagon (B607659) secretion, and for probing the substrate specificity of different NOS isoforms. nih.gov
Furthermore, L-homoarginine has been identified as a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea (B33335). By competing with arginine, homoarginine can modulate arginine bioavailability for other pathways, such as NO synthesis. This makes it a valuable probe for studying the interplay between the arginase and NOS pathways in various physiological and pathological states.
The table below summarizes key research findings regarding the use of L-homoarginine in enzymatic assays.
| Enzyme | Role of L-Homoarginine | Key Research Finding | Reference(s) |
| Nitric Oxide Synthase (NOS) | Substrate | Produces NO at ~40% the rate of L-arginine in islet cNOS assays. nih.gov | hmdb.canih.gov |
| Arginase | Competitive Inhibitor | Modulates L-arginine bioavailability by inhibiting its breakdown. A Ki of 12 µM has been reported for β-homoarginine derivatives. | |
| Alkaline Phosphatase | Uncompetitive Inhibitor | Acts as an organ-specific uncompetitive inhibitor of human liver and bone alkaline phosphohydrolase. hmdb.ca | hmdb.ca |
| Arginine:Glycine (B1666218) Amidinotransferase (AGAT) | Product/Modulator | L-homoarginine is synthesized by AGAT from L-lysine and L-arginine, making it a key molecule in studying the enzyme's function and regulation. hmdb.caebi.ac.uk | hmdb.caebi.ac.uk |
Development of Radiolabeled or Fluorescently Tagged this compound for Biochemical Assays
To trace the metabolic fate of this compound and quantify its presence in biological samples, researchers have developed isotopically labeled and fluorescently tagged versions of the molecule. These probes are indispensable for a range of biochemical assays, from metabolic flux analysis to cellular imaging.
A significant application is the use of stable isotope-labeled H-HoArg-OMe as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov In this method, a deuterated version, specifically the de novo synthesized trideutero-methyl ester of homoarginine (d3Me-hArg), is added to a biological sample. ebi.ac.ukresearchgate.net Because this internal standard has a known concentration and is chemically identical to the analyte (differing only in mass), it allows for highly accurate and precise quantification of the endogenous H-HoArg-OMe after derivatization. nih.gov This technique is crucial for clinical and experimental studies investigating the role of homoarginine as a biomarker for cardiovascular and other diseases. researchgate.net
Fluorescently tagged homoarginine derivatives have also been developed for use in cellular uptake and imaging studies. While direct fluorescent labeling of this compound is less common, studies have shown that protected homoarginine scaffolds can be functionalized with fluorophores. For instance, fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) can be attached to the side chain of a protected homoarginine derivative, which can then be incorporated into a peptide. These fluorescently labeled molecules allow for the visualization of cellular penetration and subcellular localization, providing insights into transport mechanisms and sites of action. researchgate.net
| Probe Type | Example | Application | Reference(s) |
| Stable Isotope Label | Trideutero-methyl ester hArg (d3Me-hArg) | Internal standard for quantitative GC-MS analysis of homoarginine in plasma, urine, and other biological fluids. ebi.ac.uknih.govresearchgate.net | ebi.ac.uknih.govresearchgate.net |
| Stable Isotope Label | [guanidino-¹⁵N₂]-arginine | Can be used as an alternative internal standard in MS-based quantification methods for homoarginine. researchgate.net | researchgate.net |
| Fluorescent Tag | FITC-labeled β-homoarginine derivatives | Used in cellular uptake studies to visualize entry and localization within cells, such as HeLa cells. |
Use in Cell-Free Protein Synthesis Systems and Reconstituted Biochemical Pathways
Cell-free protein synthesis (CFPS) offers a powerful platform for producing proteins in vitro, bypassing the constraints of living cells. nih.govnih.govneb.com These systems, which contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, amino acids), provide an open environment that is easily manipulated. beilstein-journals.orgthermofisher.com One of the key advantages of CFPS is the ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites or globally. acs.org
This compound, after hydrolysis to L-homoarginine, can be used as a building block in CFPS to generate proteins where all arginine residues are replaced by homoarginine. This is achieved by preparing a CFPS reaction mixture that lacks L-arginine but is supplemented with L-homoarginine. This global substitution allows researchers to study how the structural change affects a protein's folding, stability, and function in a controlled in vitro environment. acs.org
This approach is particularly valuable for:
Engineering Enzyme Function: Investigating how the subtle modification of the active site or allosteric sites affects catalytic activity and substrate specificity.
Creating Novel Biomaterials: Producing proteins with altered physical properties, such as enhanced stability or different self-assembly characteristics.
Probing Protein-Protein Interactions: Determining the importance of specific arginine residues in mediating interactions between proteins.
In reconstituted biochemical pathways, which involve isolating and combining specific enzymes to study a metabolic sequence in vitro, this compound can serve as a precursor or modulator. For example, a pathway involving arginine metabolism could be reconstituted, and homoarginine could be introduced to study its effect on the flux and output of the pathway, providing mechanistic insights that are difficult to obtain in the complex environment of a living cell.
Contribution to the Study of Amino Acid Transport Mechanisms in Model Systems
Understanding how amino acids are transported across cellular membranes is fundamental to cell biology and physiology. L-homoarginine, being a cationic amino acid like L-arginine and L-lysine, has been instrumental in characterizing the function and specificity of cationic amino acid transporters (CATs). hmdb.ca
Research has shown that L-homoarginine is a substrate for several key transporters, including members of the solute carrier family 7 (SLC7), such as CAT1 (SLC7A1) and CAT2 (SLC7A2). hmdb.ca By using L-homoarginine in competitive transport assays with radiolabeled L-arginine or other substrates, researchers can determine the affinity (Km) of the transporter for homoarginine and elucidate its substrate specificity.
These studies are critical in various contexts:
Neurobiology: Investigating the transport of cationic amino acids across the blood-brain barrier. Studies have explored the role of CATs in the uptake of homoarginine into the brain. researchgate.net
Renal Physiology: Examining the reabsorption of amino acids in the kidney. L-homoarginine has been used as an infusate to study its effects on renal blood flow, which is linked to transport mechanisms. physiology.org
Cardiovascular Health: L-homoarginine's transport into endothelial cells via CATs is the first step for its conversion to NO, a key regulator of vascular tone. hmdb.ca
The use of this compound in these studies can also help probe whether the esterified form can be transported or if it acts as a prodrug, requiring hydrolysis to L-homoarginine before transport can occur.
| Transporter Family | Specific Transporter(s) | Role of L-Homoarginine | System/Model Studied | Reference(s) |
| Solute Carrier Family 7 (SLC7) | CAT1 (SLC7A1), CAT2A/B (SLC7A2) | Substrate | Human cell lines, mammalian brain and liver tissue. hmdb.caresearchgate.net | hmdb.caresearchgate.net |
| Cationic Amino Acid Transporters | General CATs | Transported Substrate | Mammalian brain, contributing to local homoarginine content. researchgate.net | researchgate.net |
| Renal Transport Systems | Unspecified | Vasoactive Agent | Used in infusion studies to probe renal medullary blood flow regulation. physiology.org | physiology.org |
Future Directions and Advanced Research Avenues for H Hoarg Ome.2hcl
Exploration of Novel Biocatalytic Pathways for H-HoArg-OMe.2HCl Production or Transformation
The development of efficient and sustainable methods for producing and modifying complex biomolecules is a cornerstone of modern biotechnology. Biocatalysis, using enzymes to drive chemical reactions, offers a powerful approach for the synthesis of this compound and its derivatives.
Future research will likely focus on engineering and discovering enzymes for both the production and transformation of this compound. The biosynthesis of the parent molecule, homoarginine, is primarily catalyzed by L-arginine:glycine (B1666218) amidinotransferase (AGAT), which transfers an amidino group from L-arginine to L-lysine. researchgate.netresearchgate.netahajournals.org Investigations into novel amidinotransferases from various organisms, such as the one involved in phaseolotoxin (B1679767) synthesis in Pseudomonas syringae pv. phaseolicola, could yield enzymes with higher specificity and efficiency for homoarginine production. researchgate.net Following the synthesis of homoarginine, a subsequent enzymatic esterification step, potentially using engineered lipases or esterases in non-aqueous media, could provide a green and efficient route to this compound.
Furthermore, the biocatalytic transformation of this compound is a rich area for exploration. Like its parent compound, this compound may serve as a substrate for Nitric Oxide Synthases (NOS), potentially influencing NO production. pnas.org Directed evolution of NOS isoforms could be employed to favor the binding and turnover of this compound, allowing for fine-tuned control of NO signaling pathways. Additionally, enzymes like arginase, which are inhibited by homoarginine, could be studied to understand their interaction with the methyl ester derivative. wikipedia.orgresearchgate.net The enzymatic hydrolysis of the ester bond by specific esterases could also be harnessed as a controlled-release mechanism, converting the pro-drug this compound into active homoarginine within specific cellular compartments or tissues.
Integration with Advanced Omics Technologies (e.g., Metabolomics, Peptidomics) for Systems Biology Approaches
To fully comprehend the biological impact of this compound, a systems-level understanding is essential. Advanced "omics" technologies provide the tools to map the compound's influence on complex biological networks.
Metabolomics, the large-scale study of small molecules, is a particularly powerful tool. Low levels of endogenous homoarginine are associated with adverse cardiovascular outcomes, making it a significant metabolite in human health. bevital.nonih.gov By introducing this compound into a biological system, researchers can use metabolomic platforms like mass spectrometry (GC-MS or LC-MS) to track its metabolic fate. mdpi.comresearchgate.net This would allow for the precise measurement of its uptake, its conversion to homoarginine, and its downstream effects on related metabolic pathways, such as the urea (B33335) cycle and the metabolism of arginine, lysine (B10760008), and ornithine. spbu.rumdpi.com Such studies could reveal how this compound perturbs the cellular metabolome and identify novel biomarkers associated with its activity. nih.gov
Peptidomics, the comprehensive analysis of peptides, offers another avenue of investigation. While homoarginine is a non-proteinogenic amino acid, it can be incorporated into natural products and peptides through non-ribosomal pathways or post-translational modifications. researchgate.net Following the cellular uptake of this compound and its potential hydrolysis to homoarginine, peptidomic analyses could be used to discover novel, endogenously produced bioactive peptides containing this unique amino acid. This could lead to the identification of peptides with new therapeutic functions, expanding the known biological roles of homoarginine derivatives.
Development of this compound-Based Chemogenetic Tools for Remote Control of Biological Processes
Chemogenetics represents a cutting-edge field in which engineered proteins are controlled by specific, otherwise biologically inert small molecules. The unique structure of this compound makes it an attractive candidate for the development of novel chemogenetic systems.
The core concept would involve designing a receptor or enzyme that is exclusively activated by this compound. The methyl ester group provides a distinct chemical handle that can be used to engineer specificity, ensuring the engineered protein does not respond to endogenous molecules like L-arginine or L-homoarginine. For example, a G-protein coupled receptor (GPCR) or a ligand-gated ion channel could be mutated through directed evolution or computational design to create a binding pocket that specifically accommodates this compound.
Once developed, this chemogenetic pair could be used for the remote control of cellular activity. By expressing the engineered receptor in specific cell types (e.g., a subset of neurons in the brain) and systemically administering this compound, researchers could precisely activate or inhibit those cells. This would provide an invaluable tool for dissecting complex neural circuits, studying cellular signaling pathways, and potentially developing highly targeted therapeutic interventions for a variety of disorders.
Advanced Material Science Applications Involving this compound as a Monomer or Ligand
The chemical properties of this compound lend themselves to innovative applications in material science and bionanotechnology. Its structure, featuring a reactive amino-ester group and a positively charged guanidinium (B1211019) side chain, can be leveraged to create functional materials.
As a monomer, this compound can be polymerized to synthesize novel polypeptides or peptidomimetic materials. The resulting poly(homoarginine methyl ester) would possess a high density of positive charges at physiological pH, making it suitable for applications that require interaction with negatively charged molecules. Such materials could be explored as non-viral vectors for gene delivery (binding to DNA/RNA), as antimicrobial surfaces or coatings, or as scaffolds for tissue engineering that promote cell adhesion.
As a ligand, this compound can be used to functionalize surfaces and nanoparticles. Its amino group allows for covalent attachment to a wide range of substrates, while the guanidinium group can act as a specific binding moiety. For instance, gold or silica (B1680970) nanoparticles functionalized with this compound could be designed for targeted drug delivery or as contrast agents in biomedical imaging. Furthermore, its properties as a ligand could be exploited in affinity chromatography to purify proteins that specifically bind to the homoarginine structure.
Computational-Guided Design of Next-Generation Homoarginine Derivatives with Tuned Biochemical Properties
Computational modeling and simulation are indispensable tools for modern drug discovery and molecular design. tandfonline.comresearchgate.net Starting from the this compound scaffold, computational approaches can guide the rational design of next-generation derivatives with precisely tuned biochemical and pharmacokinetic properties.
Molecular dynamics (MD) simulations and docking studies can be used to predict how modifications to the this compound structure will affect its interaction with target proteins. iiarjournals.org This allows for the in-silico screening of virtual compound libraries, saving significant time and resources compared to traditional high-throughput screening. Research has already demonstrated the use of these techniques to study how arginine analogues bind to regulatory proteins like CASTOR1. iiarjournals.org A similar approach can be applied to design homoarginine derivatives with enhanced or selective activity.
The goals of such computational design efforts are diverse, as summarized in the table below. By systematically modifying the scaffold—for instance, by altering the length of the carbon backbone, substituting the ester group, or introducing conformational constraints—researchers can create a new generation of molecules with optimized therapeutic potential. researchgate.net
| Design Goal | Target Property to Tune | Potential Application |
| Enhanced Enzyme Inhibition | Increased binding affinity and selectivity for enzymes like arginase or specific NOS isoforms. researchgate.netmdpi.com | Modulating nitric oxide pathways for cardiovascular or neurological conditions. |
| Optimized Transporter Affinity | Tailored interaction with cationic amino acid transporters (CATs) for controlled cellular uptake. researchgate.net | Improving drug delivery to specific tissues or cells. |
| Increased Metabolic Stability | Resistance to enzymatic degradation (e.g., by esterases or peptidases) by incorporating features like β-amino acids. acs.org | Extending the in-vivo half-life of the compound, leading to improved pharmacokinetics. |
| Novel Protein-Protein Interaction Modulation | Design of derivatives that can disrupt or stabilize specific protein-protein interactions. | Targeting disease pathways that are driven by protein complex formation. |
Through these advanced research avenues, this compound is poised to transition from a simple chemical derivative to a versatile tool with far-reaching implications across biochemistry, medicine, and material science.
Q & A
Q. What are the recommended protocols for synthesizing H-HoArg-OMe·2HCl in solid-phase peptide synthesis?
The synthesis typically involves coupling protected homoarginine derivatives with methyl ester groups under acidic conditions. Key steps include:
- Using Boc or Fmoc protection for the amino group to prevent unwanted side reactions.
- Employing coupling agents like HBTU or DCC in anhydrous solvents (e.g., DMF) to activate the carboxyl group.
- Final deprotection with HCl/dioxane to yield the dihydrochloride salt . Safety protocols for handling corrosive reagents (e.g., HCl) should align with GHS guidelines, including PPE and ventilation .
Q. How can researchers verify the purity and structural integrity of H-HoArg-OMe·2HCl post-synthesis?
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 214 nm) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₉H₂₀Cl₂N₄O₂).
- NMR : Analyze ¹H/¹³C spectra to verify methyl ester (δ ~3.7 ppm for OCH₃) and homoarginine backbone integrity .
Q. What safety precautions are critical when handling H-HoArg-OMe·2HCl in laboratory settings?
- Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
- Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles.
- Store in airtight containers at 2–8°C, away from bases and oxidizing agents .
Q. What are the established storage conditions to maintain the stability of H-HoArg-OMe·2HCl over extended periods?
- Store desiccated at –20°C in amber vials to prevent hydrolysis of the methyl ester group.
- Avoid repeated freeze-thaw cycles by aliquoting into single-use portions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in solubility data of H-HoArg-OMe·2HCl across different solvent systems?
- Conduct systematic solubility screens using buffered aqueous solutions (pH 2–7) and organic solvents (e.g., DMSO, acetonitrile).
- Apply Hansen solubility parameters to predict solvent compatibility.
- Validate results via triplicate measurements and statistical analysis (e.g., ANOVA) to identify outliers .
Q. How to optimize reaction conditions to minimize racemization during the incorporation of H-HoArg-OMe·2HCl into peptide chains?
- Use low-temperature (0–4°C) coupling conditions with additives like HOBt to suppress racemization.
- Monitor stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy.
- Compare coupling efficiency of DIPEA vs. NMM as bases to identify optimal pH conditions .
Q. What analytical approaches are recommended for studying the degradation pathways of H-HoArg-OMe·2HCl under various storage conditions?
- Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS/MS to identify degradation products (e.g., hydrolyzed ester or deamidated species).
- Kinetic modeling (Arrhenius equation) to predict shelf life under standard storage conditions .
Q. How should researchers approach conflicting results in the catalytic efficiency of peptides containing H-HoArg-OMe·2HCl across different pH ranges?
- Design pH-controlled enzymatic assays (e.g., trypsin-like proteases) with buffer systems (Tris-HCl, phosphate) covering pH 6–9.
- Use isothermal titration calorimetry (ITC) to measure binding affinity changes.
- Cross-validate findings with molecular dynamics simulations to assess pH-dependent conformational shifts .
Q. How to design controlled experiments to assess the impact of H-HoArg-OMe·2HCl’s stereochemical configuration on peptide bioactivity?
Q. What computational modeling techniques can predict the interaction mechanisms between H-HoArg-OMe·2HCl and protease enzymes?
- Use molecular docking (AutoDock Vina) to screen binding poses in enzyme active sites.
- Perform MD simulations (GROMACS) to analyze stability of hydrogen bonds between the guanidinium group and catalytic residues (e.g., Asp189 in trypsin).
- Validate predictions with mutagenesis studies on key enzyme residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
